molecular formula C13H16N2OS B5808574 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone

3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone

Katalognummer B5808574
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: MWMXSDCZEVYIJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been widely used in scientific research to study the role of EGFR in various biological processes, including cancer development and progression.

Wirkmechanismus

3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the binding of ATP and subsequent activation of the receptor, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the formation of blood vessels in tumors, which is known as angiogenesis. In addition, 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments.

Vorteile Und Einschränkungen Für Laborexperimente

3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone is a highly specific inhibitor of EGFR and has been extensively used in scientific research to study the role of EGFR in various biological processes. Its high specificity and potency make it a valuable tool for investigating the effects of EGFR inhibition on cancer development and progression. However, 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the use of 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone in scientific research. One area of interest is the development of new EGFR inhibitors that are more potent and selective than 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone. Another area of interest is the investigation of the effects of EGFR inhibition on the immune system and the tumor microenvironment. Finally, 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone could be used in combination with other targeted therapies to improve the efficacy of cancer treatment.

Synthesemethoden

3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone can be synthesized using a multistep process that involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. The resulting compound is then reacted with 2-isopropylthioaniline to form 3-ethyl-2-(isopropylthio)quinazolin-4(3H)-one. Finally, the compound is treated with hydrochloric acid to obtain 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone in its pure form.

Wissenschaftliche Forschungsanwendungen

3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of EGFR in various biological processes, including cancer development and progression. It has been shown to inhibit the growth of cancer cells by blocking the activation of EGFR, which is known to promote cell proliferation and survival. 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has also been used to study the effects of EGFR inhibition on angiogenesis, metastasis, and drug resistance in cancer cells.

Eigenschaften

IUPAC Name

3-ethyl-2-propan-2-ylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-4-15-12(16)10-7-5-6-8-11(10)14-13(15)17-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMXSDCZEVYIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-(propan-2-ylsulfanyl)quinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.